4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid
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Overview
Description
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid is an organic compound characterized by the presence of a dichlorobenzylthio group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dichlorobenzylthio)-2-aminobutanoic acid typically involves the following steps:
Formation of 2,5-dichlorobenzyl chloride: This can be achieved by chloromethylation of p-dichlorobenzene followed by catalytic ammoxidation.
Thioether Formation: The 2,5-dichlorobenzyl chloride is then reacted with a thiol compound to form the 2,5-dichlorobenzylthio group.
Amination: The resulting compound is then subjected to amination to introduce the amino group.
Carboxylation: Finally, the compound undergoes carboxylation to form the butanoic acid backbone.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium dichromate and sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium dichromate, sulfuric acid, heat.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: N-bromosuccinimide (NBS), light or heat.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,5-dichlorobenzylthio)-2-aminobutanoic acid involves its interaction with specific molecular targets. The dichlorobenzylthio group is known to exhibit antimicrobial properties by disrupting the cell membrane integrity of bacteria and viruses . The amino and carboxylic acid groups may also play a role in binding to specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
Uniqueness
4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid is unique due to the presence of both the dichlorobenzylthio group and the butanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13Cl2NO2S |
---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2-amino-4-[(2,5-dichlorophenyl)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-8-1-2-9(13)7(5-8)6-17-4-3-10(14)11(15)16/h1-2,5,10H,3-4,6,14H2,(H,15,16) |
InChI Key |
TYFOZYAERVGDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CSCCC(C(=O)O)N)Cl |
Origin of Product |
United States |
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